ADX71441
CAS No.: 1207440-88-7
Cat. No.: VC0517342
Molecular Formula: C19H15ClF2N4O4
Molecular Weight: 436.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207440-88-7 |
---|---|
Molecular Formula | C19H15ClF2N4O4 |
Molecular Weight | 436.8 g/mol |
IUPAC Name | N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide |
Standard InChI | InChI=1S/C19H15ClF2N4O4/c1-10(27)23-16-8-12(4-6-14(16)21)26-19(29)25(18(28)17(24-26)30-2)9-11-3-5-13(20)15(22)7-11/h3-8H,9H2,1-2H3,(H,23,27) |
Standard InChI Key | BQDMEJYNGXEHSW-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F |
Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of ADX71441
Structural Characteristics and Molecular Properties
ADX71441, chemically designated as N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-4,5-dihydro-6-methoxy-3,5-dioxo-1,2,4-triazin-2(3H)-yl]-2-fluorophenyl]acetamide, has a molecular formula of and a molecular weight of 436.8 g/mol . The compound’s structure includes a triazinone core substituted with fluorophenyl and chlorophenyl groups, contributing to its high affinity for the GABAB receptor. Its solubility and brain penetrance have been validated in rodent models, with oral bioavailability enabling systemic effects .
Mechanism of Action: GABAB Receptor Positive Allosteric Modulation
Unlike orthosteric agonists such as baclofen, which directly activate the GABAB receptor, ADX71441 enhances receptor response to endogenous GABA. This PAM mechanism preserves physiological receptor cycling, reducing desensitization and adverse effects associated with sustained agonist activity . In vitro assays confirm its selectivity for GABAB over other GABA receptor subtypes, with reversible binding and a Schild plot analysis supporting non-competitive modulation .
Comparative Advantages Over Baclofen
Baclofen, a GABAB agonist, is limited by sedation, tolerance, and frequent dosing requirements. ADX71441’s PAM activity shows a 10-fold separation between therapeutic effects (e.g., anxiety reduction at 3 mg/kg) and sedation (observed at 10 mg/kg) . Sub-chronic administration in mice revealed no tolerance to its anxiolytic effects, contrasting with baclofen’s rapid tachyphylaxis .
Therapeutic Applications and Preclinical Findings
Alcohol Use Disorder
In collaboration with the National Institute on Alcohol Abuse and Alcoholism (NIAAA), ADX71441 reduced alcohol self-administration in dependent and non-dependent rats. Doses of 1–10 mg/kg achieved >80% reduction, with higher potency in dependent animals . Notably, the compound blocked cue- and stress-induced alcohol seeking without impairing locomotion, suggesting specificity .
Cocaine Addiction
A non-human primate study with the National Institute on Drug Abuse (NIDA) demonstrated that intramuscular ADX71441 (0.32–3.2 mg/kg) reduced cocaine self-administration by 60–90%, while sparing food-reinforced behavior . The effect was dose-dependent and specific to cocaine, highlighting its potential in treating stimulant addiction .
Anxiety Disorders
ADX71441 exhibited anxiolytic effects in the marble-burying test (MED 3 mg/kg) and elevated plus maze (MED 3 mg/kg in rats and mice) . These findings align with its proposed role in mitigating PTSD-related anxiety, as suggested by translational biomarkers in preclinical models .
Chronic Pain and Overactive Bladder
In the acetic acid-induced writhing test, ADX71441 reduced visceral pain behaviors at 3 mg/kg . For overactive bladder, it increased urinary latency and reduced volume, completely inhibiting micturition reflexes in 50% of animals . These effects are attributed to GABAB-mediated inhibition of afferent signaling in the bladder .
Preclinical Data Synthesis
Parameter | ADX71441 | Baclofen |
---|---|---|
Mechanism | Positive allosteric modulator | Orthosteric agonist |
Sedation Threshold | 10 mg/kg (rotarod impairment) | 1–3 mg/kg (dose-limiting sedation) |
Tolerance | Minimal with chronic use | Rapid tachyphylaxis |
Dosing Frequency | Once daily | 3–4 times daily |
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